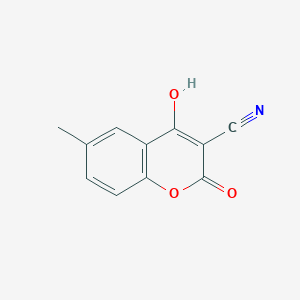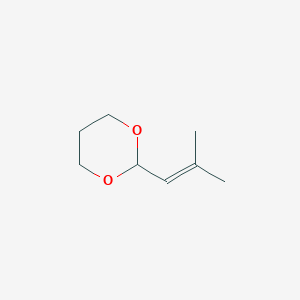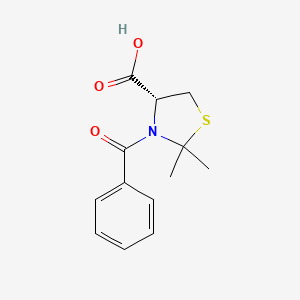
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is a heterocyclic compound featuring a thiazolidine ring with chlorine and phenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one typically involves the reaction of phenyl isothiocyanate with tetrachloroethylene in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrachlorobiphenyl
- 2,5,3’,4’-Tetrachlorobiphenyl
- 2,3’,4’,5-Tetrachloro-1,1’-biphenyl
Comparison: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds. Its specific arrangement of chlorine atoms and the presence of a phenyl group make it particularly interesting for various applications .
Propriétés
Numéro CAS |
54415-04-2 |
|---|---|
Formule moléculaire |
C9H5Cl4NOS |
Poids moléculaire |
317.0 g/mol |
Nom IUPAC |
4,4,5,5-tetrachloro-2-phenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H5Cl4NOS/c10-8(11)7(15)14(16-9(8,12)13)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
RJGRASWIPAKSGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



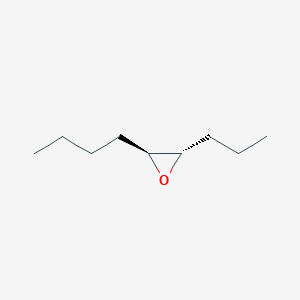
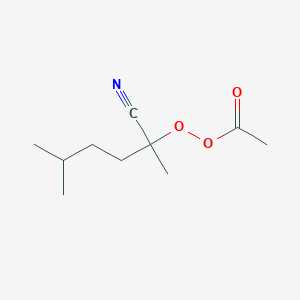
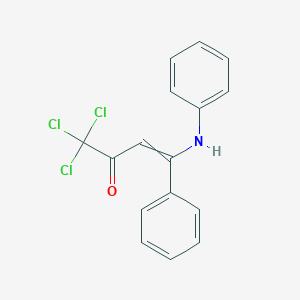





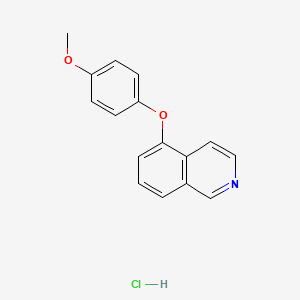
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
